REACTION_CXSMILES
|
C(OC(C1(CCCBr)CCC1)=O)C.C([O:16][C:17]([C:19]1([CH2:23][CH2:24][CH2:25][S:26][CH3:27])[CH2:22][CH2:21][CH2:20]1)=[O:18])C>>[CH3:27][S:26][CH2:25][CH2:24][CH2:23][C:19]1([C:17]([OH:18])=[O:16])[CH2:22][CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCC1)CCCBr
|
Name
|
1-[3-(methylthio)propyl]cyclobutanecarboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCC1)CCCSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in 58% yield as a colorless oil
|
Name
|
|
Type
|
product
|
Smiles
|
CSCCCC1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |